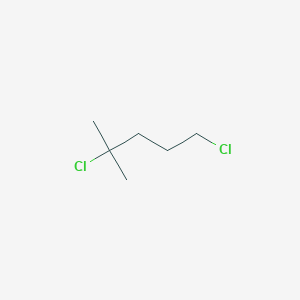

1,4-Dichloro-4-methylpentane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

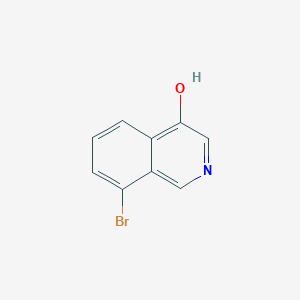

1,4-Dichloro-4-methylpentane is an organic compound with the molecular formula C6H12Cl2 . It has an average mass of 155.066 Da and a monoisotopic mass of 154.031601 Da . The compound is also known by its IUPAC name, Pentane, 1,4-dichloro-4-methyl .

Molecular Structure Analysis

The molecular structure of 1,4-Dichloro-4-methylpentane consists of a pentane (five-carbon) backbone with two chlorine atoms and one methyl group attached . The chlorine atoms are located at the 1st and 4th carbon atoms, and the methyl group is also attached to the 4th carbon atom .Aplicaciones Científicas De Investigación

Selective Extraction and Separation

A study by Gawali and Shinde (1974) on 4-methylpentan-2-ol, a compound structurally related to 1,4-Dichloro-4-methylpentane, showcases its use in the quantitative extraction of iron(III) from hydrochloric acid, demonstrating the potential of such compounds in analytical and separation techniques. This method allows for the stripping of iron(III) with water, indicating the utility of chlorinated hydrocarbons and their derivatives in selective extraction processes (Gawali & Shinde, 1974).

Conformational Studies

Hoffmann et al. (1999) explored the conformer equilibria in 2,4-disubstituted pentanes, including derivatives similar to 1,4-Dichloro-4-methylpentane, to understand how substituent effects influence conformer equilibrium. This research provides valuable insights into the molecular behavior of such compounds, which is crucial for designing molecules with desired physical and chemical properties (Hoffmann et al., 1999).

Electron Capture Processes

Bertin and Hamill (1964) studied electron capture processes in organic halides, including compounds structurally related to 1,4-Dichloro-4-methylpentane. Their work contributes to understanding the electron capture cross sections of chloromethane derivatives, which is fundamental for the development of radiation chemistry and photophysics (Bertin & Hamill, 1964).

Hindered Rotations in Solids and Liquids

Research by Rush (1967) on the low-frequency modes of methylchloroform and other compounds provides insights into the hindered rotations of molecules in solid and liquid phases. This study is relevant for understanding the dynamic behavior of chlorinated hydrocarbons and their analogs in different states of matter, which has implications for material science and molecular dynamics (Rush, 1967).

Catalytic and Thermal Properties

The work by Cutrufello et al. (2002) on the acid-base properties of oxide systems using 4-methylpentan-2-ol as a probe molecule showcases the application of related compounds in catalysis and material science. Their findings help in understanding the catalytic behavior and thermal stability of materials, which is crucial for the development of new catalysts and materials with superior technological properties (Cutrufello et al., 2002).

Propiedades

IUPAC Name |

1,4-dichloro-4-methylpentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl2/c1-6(2,8)4-3-5-7/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQDOJKBGXQCRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCCl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dichloro-4-methylpentane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2923367.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2923368.png)

![2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-p-tolyl-acetamide](/img/structure/B2923378.png)

![6-(4-methoxyphenyl)-3-methyl-N-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2923383.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2923385.png)

![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[4-(trifluoromethyl)anilino]-2-propenoate](/img/structure/B2923387.png)